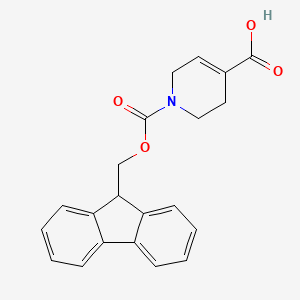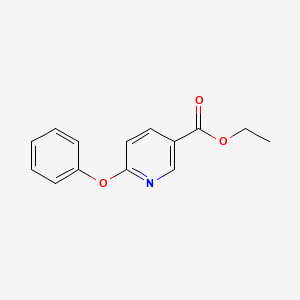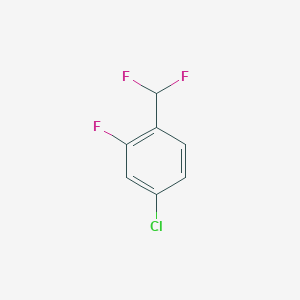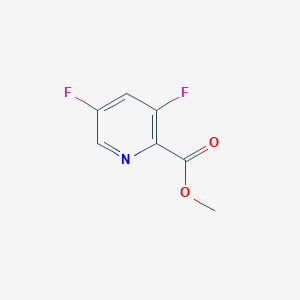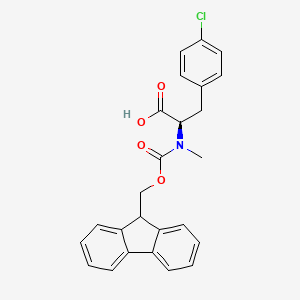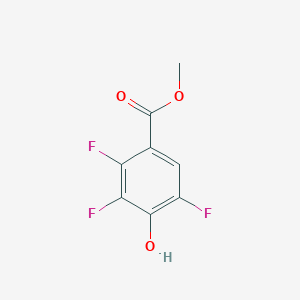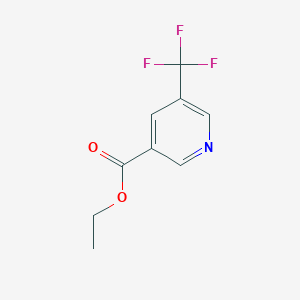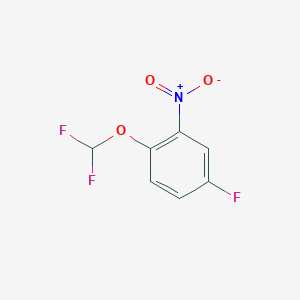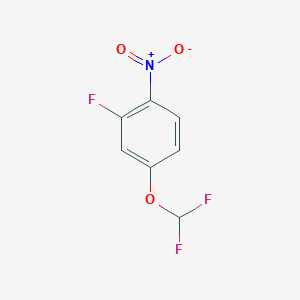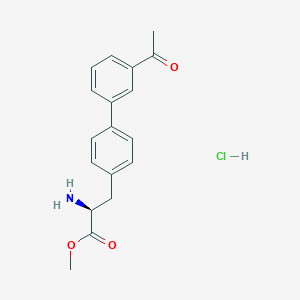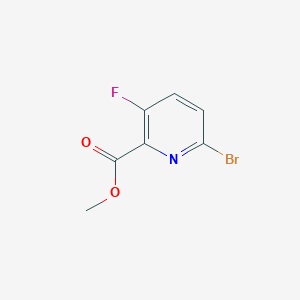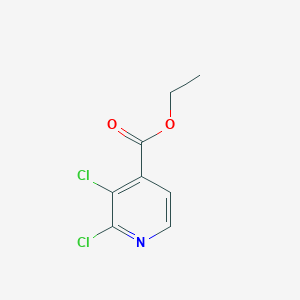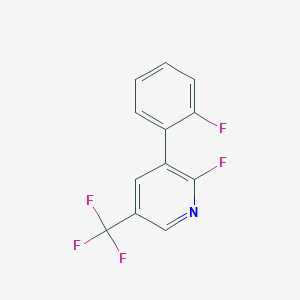
2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
描述
2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated pyridine derivative reacts with a fluorinated benzene derivative under basic conditions. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are typical reagents.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and dihydropyridine compounds, depending on the reaction conditions and reagents used.
科学研究应用
2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound is used in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological targets. The fluorine atoms enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways by altering membrane permeability and stability.
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzene
- 3-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Difluorophenylboronic acid
Uniqueness
Compared to similar compounds, 2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine stands out due to its unique combination of multiple fluorine atoms on both the pyridine and phenyl rings. This structural feature imparts enhanced lipophilicity, metabolic stability, and potential for diverse chemical modifications, making it a versatile compound in various applications.
属性
IUPAC Name |
2-fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-10-4-2-1-3-8(10)9-5-7(12(15,16)17)6-18-11(9)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSJPFBPKTCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)
